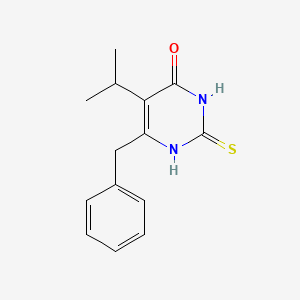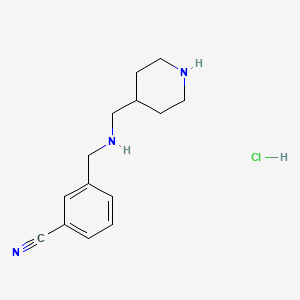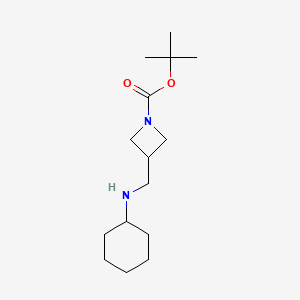![molecular formula C16H23NO2 B11854234 4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline CAS No. 89729-79-3](/img/structure/B11854234.png)
4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of both an aniline group and a spirocyclic dioxaspiro structure makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline typically involves multi-step organic reactions. One common approach is the reaction of 3-methyl-4-nitroaniline with a spirocyclic ketone under reductive conditions to form the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or sulfonic acids under acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroso compounds, and spirocyclic derivatives.
Scientific Research Applications
3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological molecules, while the spirocyclic structure provides steric hindrance that can influence its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,5-dioxaspiro[5.5]undecane
- 3,9-disubstituted-spiro[5.5]undecane derivatives
- 1,3-dioxane or 1,3-dithiane rings
Uniqueness
3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline is unique due to the combination of its aniline group and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89729-79-3 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-(1,5-dioxaspiro[5.5]undecan-3-yl)-3-methylaniline |
InChI |
InChI=1S/C16H23NO2/c1-12-9-14(17)5-6-15(12)13-10-18-16(19-11-13)7-3-2-4-8-16/h5-6,9,13H,2-4,7-8,10-11,17H2,1H3 |
InChI Key |
VXUUTOSGQSJWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2COC3(CCCCC3)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B11854162.png)
![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854186.png)

![(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid](/img/structure/B11854199.png)

![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854209.png)


![2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B11854230.png)


![3-Benzyl-3h-imidazo[4,5-f]quinoline](/img/structure/B11854253.png)
![5-Nitrobenzo[b][1]benzazepine-11-carbonitrile](/img/structure/B11854254.png)
